2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide
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Overview
Description
2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide, also known as HMCM-2, is a novel compound with potential applications in scientific research. HMCM-2 is a small molecule that has been developed for use as a chemical probe in biochemical and physiological studies. It is a derivative of carbamate and has been found to be a potent inhibitor of enzymes involved in the metabolism of amino acids and nucleotides. HMCM-2 has a unique structure and can be used to study the structure-activity relationships of enzymes.
Mechanism of Action
2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide is a small molecule that binds to the active site of enzymes involved in the metabolism of amino acids and nucleotides. It binds to the active site of the enzyme and inhibits its activity by preventing the substrate from binding to the enzyme. 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide also binds to the active site of the enzyme and prevents the enzyme from undergoing conformational changes that are necessary for its activity.
Biochemical and Physiological Effects
2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide has been found to be a potent inhibitor of enzymes involved in the metabolism of amino acids and nucleotides. It has been found to inhibit the activity of adenosine deaminase, thymidine kinase, and glyceraldehyde-3-phosphate dehydrogenase. It has also been found to inhibit the activity of tyrosine aminotransferase, which is involved in the metabolism of tyrosine. In addition, 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide has been found to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide in laboratory experiments is its ability to inhibit the activity of enzymes involved in the metabolism of amino acids and nucleotides. 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide is a small molecule and is relatively easy to synthesize and purify. It has a unique structure and can be used to study the structure-activity relationships of enzymes. However, 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide is not as potent as other inhibitors and may not be suitable for all experiments.
Future Directions
The potential applications of 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide are vast and include the inhibition of enzymes involved in the metabolism of amino acids and nucleotides. In addition, 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide has been found to have anti-inflammatory and anti-cancer properties. Future research could focus on the development of novel 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide derivatives with improved potency and selectivity. Additionally, further studies could be conducted to investigate the mechanism of action of 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide and its potential applications in cancer therapy. Finally, 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide could be used to study the structure-activity relationships of enzymes and the development of novel inhibitors.
Synthesis Methods
2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide can be synthesized using a three-step reaction sequence. The first step involves the reaction of N'-hydroxycarbamimidoyl chloride with 2-methylphenylacetamide. This reaction produces the intermediate 2-chloro-N'-hydroxycarbamimidoyl-N-(2-methylphenyl)acetamide. The second step involves the reaction of the intermediate with sodium hydroxide, which produces the desired product, 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide. The third step involves the purification of the product by recrystallization.
Scientific Research Applications
2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide has been widely used as a chemical probe in biochemical and physiological studies. It has been used to investigate the structure-activity relationships of enzymes involved in the metabolism of amino acids and nucleotides. 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide has been used to study the inhibition of enzymes such as adenosine deaminase, thymidine kinase, and glyceraldehyde-3-phosphate dehydrogenase. It has also been used to study the inhibition of the enzyme tyrosine aminotransferase, which is involved in the metabolism of tyrosine.
properties
IUPAC Name |
(3Z)-3-amino-3-hydroxyimino-N-(2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7-4-2-3-5-8(7)12-10(14)6-9(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZFGVGESLEMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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